2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-phenylacetamide
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Overview
Description
2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-phenylacetamide is a complex organic compound with a thiazolidinone core structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a phenylsulfonyl group and a thiazolidinone ring, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the reaction of ethyl acetoacetate with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazolidinone ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-(3-ethyl-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)-N-phenylacetamide include:
(3-Ethyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid: This compound has a similar thiazolidinone core but differs in its functional groups.
2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-phenyl-acetamide: Another compound with a thiazolidinone ring, but with different substituents.
Properties
Molecular Formula |
C19H19N3O4S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[2-(benzenesulfonylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-2-22-18(24)16(13-17(23)20-14-9-5-3-6-10-14)27-19(22)21-28(25,26)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,20,23) |
InChI Key |
PLQSNAATUVDBKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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